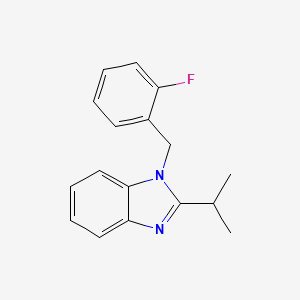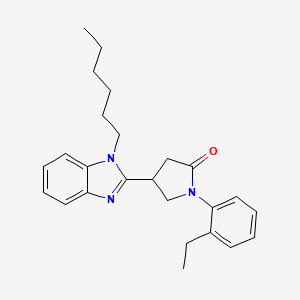![molecular formula C22H27N3O B11417192 N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B11417192.png)
N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative to form the benzimidazole ring. This is followed by alkylation and subsequent amidation to introduce the butanamide moiety. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various alkyl halides .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-throughput methods such as continuous flow synthesis. This allows for the efficient and scalable production of these compounds under controlled conditions, ensuring high purity and yield.
化学反応の分析
Types of Reactions
N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide can undergo various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using halides as leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This compound may also interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Methylbenzimidazole: A derivative with enhanced antimicrobial properties.
Butylbenzimidazole: Another derivative with potential anticancer activity.
Uniqueness
N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzimidazole core with a butanamide moiety allows for targeted interactions with molecular pathways, making it a promising candidate for further research and development.
特性
分子式 |
C22H27N3O |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propyl]butanamide |
InChI |
InChI=1S/C22H27N3O/c1-3-7-22(26)23-15-6-10-21-24-19-8-4-5-9-20(19)25(21)16-18-13-11-17(2)12-14-18/h4-5,8-9,11-14H,3,6-7,10,15-16H2,1-2H3,(H,23,26) |
InChIキー |
KCJFTQNSWVCYFR-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11417110.png)
![1',6,7-trimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11417117.png)

![4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417123.png)
![3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11417128.png)
![Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11417130.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11417138.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(furan-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417144.png)
![Diethyl {2-(4-chlorobenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417145.png)

![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide](/img/structure/B11417178.png)

![8-(3-methoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11417184.png)
![7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417185.png)
